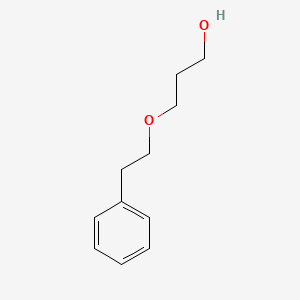

3-(2-Phenylethoxy)propan-1-ol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(2-Phenylethoxy)propan-1-ol can be synthesized through the reaction of 3-chloropropan-1-ol with 2-phenylethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Phenylethoxy)propan-1-ol undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Corresponding aldehyde (3-(2-phenylethoxy)propanal) or carboxylic acid (3-(2-phenylethoxy)propanoic acid).

Reduction: Corresponding alkane (3-(2-phenylethoxy)propane).

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

3-(2-Phenylethoxy)propan-1-ol is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 3-(2-Phenylethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Propan-1-ol: A primary alcohol with similar chemical properties but lacks the phenylethoxy group.

2-Phenylethanol: An aromatic alcohol with a similar structure but lacks the propan-1-ol moiety.

3-Chloropropan-1-ol: A halogenated alcohol used as a precursor in the synthesis of 3-(2-Phenylethoxy)propan-1-ol.

Uniqueness

This compound is unique due to its combination of an aromatic ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .

Activité Biologique

3-(2-Phenylethoxy)propan-1-ol, also known as C11H16O2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H16O2

- Molecular Weight : 180.24 g/mol

- CAS Number : 154189-76-1

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains and fungi, indicating potential applications in antimicrobial therapies .

- Anticancer Potential : Some derivatives of phenylethyl alcohols have demonstrated the ability to inhibit cancer cell proliferation. This suggests that this compound may also possess similar anticancer properties .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymatic reactions necessary for pathogen survival or cancer cell growth.

- Receptor Modulation : It may also act as a modulator of receptor activity, affecting signal transduction pathways that are critical for cellular function and proliferation .

Antimicrobial Activity

A study focusing on related phenylethyl derivatives indicated significant antimicrobial activity against Mycosphaerella pinodes, a pathogen affecting pea crops. The compound demonstrated up to 20% growth inhibition at certain concentrations, highlighting its potential as a crop protection agent .

Anticancer Activity

Research has shown that similar compounds can inhibit the growth of various human cancer cell lines. For instance, derivatives have been tested for their cytotoxic effects on breast and prostate cancer cells, showing promising results in reducing cell viability .

Data Table: Comparative Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Promising | Enzyme inhibition, receptor modulation |

| 2-Hydroxy-N-(2-phenylethyl)benzamide | Significant | Moderate | Unknown |

| Other Phenylethyl Derivatives | Varies | Varies | Varies |

Propriétés

IUPAC Name |

3-(2-phenylethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMYJLDXCDSXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.